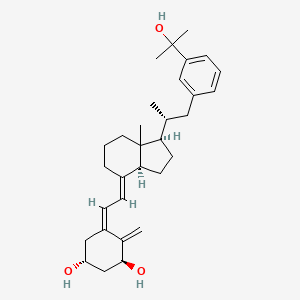![molecular formula C16H19NO5S B14283224 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid CAS No. 150952-54-8](/img/structure/B14283224.png)
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid is an organic compound that features a naphthalene ring substituted with a hydroxyl group and a sulfonyl group, which is further linked to a hexanoic acid chain through an amine bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce 6-hydroxynaphthalene-2-sulfonic acid.
Formation of Amide Bond: The sulfonyl group of 6-hydroxynaphthalene-2-sulfonic acid is activated, often using reagents like thionyl chloride, to form a sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-[(6-Ketonaphthalene-2-sulfonyl)amino]hexanoic acid.
Reduction: Formation of 6-[(6-Sulfidenaphthalene-2-sulfonyl)amino]hexanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The amide bond provides stability and specificity in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxynaphthalene-2-sulfonic acid: Shares the naphthalene ring and sulfonyl group but lacks the hexanoic acid chain.
6-Aminonaphthalene-2-sulfonic acid: Similar structure but with an amino group instead of a hydroxyl group.
2,6-Dihydroxynaphthalene: Contains two hydroxyl groups on the naphthalene ring but lacks the sulfonyl and hexanoic acid groups.
Uniqueness
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid is unique due to the combination of its functional groups and the hexanoic acid chain, which provides distinct chemical and biological properties compared to its similar compounds.
Propriétés
Numéro CAS |
150952-54-8 |
|---|---|
Formule moléculaire |
C16H19NO5S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
6-[(6-hydroxynaphthalen-2-yl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C16H19NO5S/c18-14-7-5-13-11-15(8-6-12(13)10-14)23(21,22)17-9-3-1-2-4-16(19)20/h5-8,10-11,17-18H,1-4,9H2,(H,19,20) |
Clé InChI |
LZYKDSZPZZYGEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


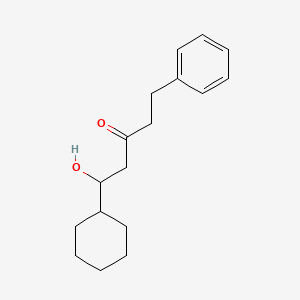
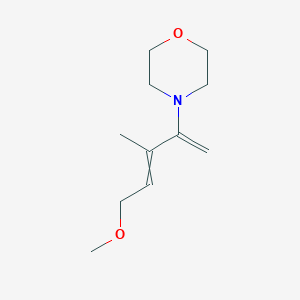
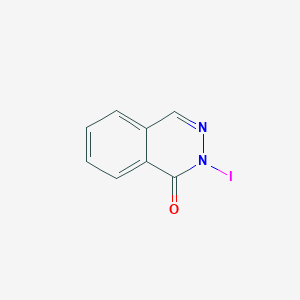

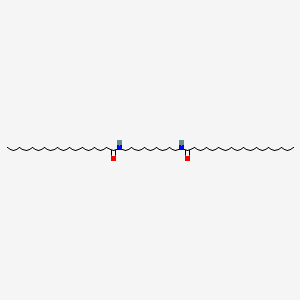

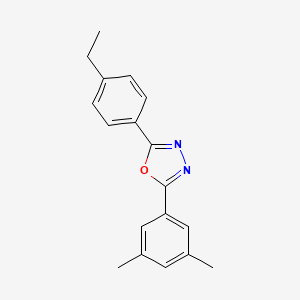
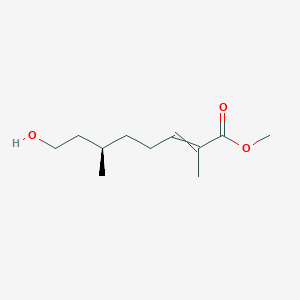
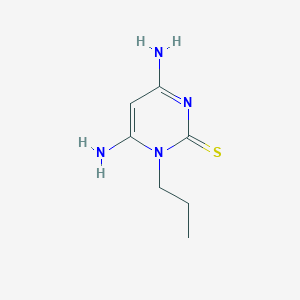

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
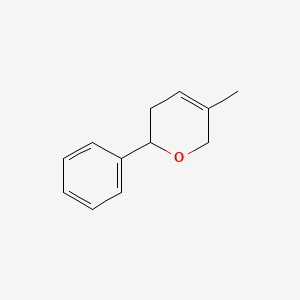
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
